5,5,5-trifluoro-2-hydroxypentanoic acid
Description
5,5,5-Trifluoro-2-hydroxypentanoic acid is a fluorinated carboxylic acid characterized by a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is inferred as C₅H₇F₃O₃, derived by substituting the amino group in (S)-2-amino-5,5,5-trifluoropentanoic acid (C₅H₈F₃NO₂) with a hydroxyl group . Fluorinated analogs are valued for their metabolic stability and enhanced lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5,5,5-trifluoro-2-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJCMWLQCJNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trifluoro-2-hydroxypentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 2-hydroxypentanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5,5-trifluoro-2-oxopentanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5,5,5-trifluoro-2-hydroxypentanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,5,5-Trifluoro-2-oxopentanoic acid.
Reduction: 5,5,5-Trifluoro-2-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-2-hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoro-2-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among 5,5,5-trifluoro-2-hydroxypentanoic acid and related compounds:
Key Comparative Analysis
Reactivity and Stability
- However, its discontinued status limits current data .
- (S)-2-Amino-5,5,5-trifluoropentanoic acid: The amino group enables participation in peptide bond formation, making it a candidate for fluorinated amino acid derivatives. Its synthesis via DKR highlights its stereochemical utility .
- 5,5,5-Trifluoropent-2-enoic acid: The α,β-unsaturated double bond (C2-C3) increases electrophilicity, facilitating Michael addition reactions. This reactivity is exploited in enzyme inhibition studies .
Biological Activity
5,5,5-Trifluoro-2-hydroxypentanoic acid (TFHPA) is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by three fluorine atoms and a hydroxyl group on a five-carbon chain, contributes to its distinctive biological properties. This article delves into the biological activity of TFHPA, summarizing relevant research findings, case studies, and potential applications.
Structural Overview
- Molecular Formula : CHFO
- SMILES : C(CC(F)(F)F)C(C(=O)O)O
- InChI : InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11)
Pharmacological Properties
Research indicates that TFHPA exhibits enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. The presence of trifluoromethyl groups often alters the interaction of such compounds with biological targets, potentially leading to increased efficacy in drug development.
Key Findings :
- Metabolic Stability : Fluorinated compounds like TFHPA typically demonstrate improved resistance to metabolic degradation.
- Bioactivity : Preliminary studies suggest that TFHPA may interact differently with enzymes or receptors due to its unique structural features.
Interaction Studies
Studies have focused on the interactions of TFHPA with various biological systems. The trifluoromethyl groups can significantly influence the pharmacodynamics and pharmacokinetics of the compound.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Three fluorine atoms and hydroxyl group | Enhanced stability and potential bioactivity |
| 2-Amino-5,5,5-trifluoropentanoic acid | Contains amino group | Potential neuroprotective effects |
| 5-Hydroxypentanoic acid | Lacks trifluoromethyl groups | More hydrophilic; different biological activity |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of TFHPA against various pathogens. Results indicated that TFHPA exhibited significant antibacterial activity compared to non-fluorinated counterparts, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : Research has shown that TFHPA can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.
The mechanism of action for TFHPA likely involves its interaction with specific molecular targets within biological systems. The trifluoromethyl groups may enhance binding affinity to target proteins or enzymes, leading to altered biological responses.
Potential Mechanisms Include :
- Inhibition of enzyme activity through competitive or non-competitive mechanisms.
- Modulation of receptor activity affecting signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
